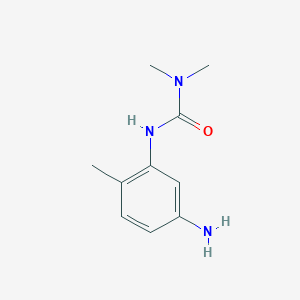
1-(5-Amino-2-methylphenyl)-3,3-dimethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicinal chemistry due to their versatile reactivity and biological activity .
Synthesis Analysis
While specific synthesis methods for “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” were not found, urea derivatives are typically synthesized through the reaction of an isocyanate with an amine .
Chemical Reactions Analysis
Urea derivatives, including “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea”, can undergo a variety of chemical reactions. These can include reactions with electrophiles due to the nucleophilic nature of the nitrogen atoms, or hydrolysis under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would depend on its exact molecular structure. Urea derivatives generally have polar characteristics due to the presence of the carbonyl and amine groups .
Wissenschaftliche Forschungsanwendungen
Enzymology of Arsenic Metabolism
Research in the field of toxicology and pharmacology has explored the enzymology involved in the biotransformation of inorganic arsenic, leading to the identification of monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)) as metabolic products in humans exposed to arsenic. This area of research is crucial for understanding the detoxification mechanisms and the role of specific proteins, such as monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase, in arsenic biotransformation. The study proposes a new mechanism involving hydrogen peroxide for detoxifying arsenite and its methylated derivatives, highlighting the complex interplay of metabolic pathways in response to toxic exposure (Aposhian et al., 2004).
DNA Methyltransferase Inhibitors
In the context of oncology, research has focused on DNA methyltransferase inhibitors, which have shown potential in inhibiting hypermethylation and restoring suppressor gene expression. These inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, demonstrate the importance of understanding DNA methylation in the regulation of gene expression and its implications for cancer treatment. The review by Goffin and Eisenhauer (2002) explores the current state of DNA methyltransferase inhibitor research and their application in clinical settings, offering insights into the complex relationship between epigenetic modifications and cancer (Goffin & Eisenhauer, 2002).
Pharmacological Properties of Chlorogenic Acid
Another relevant area of research is the study of chlorogenic acid (CGA), a phenolic compound with various biological and pharmacological effects. Research in this field has uncovered the antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties of CGA, among others. This comprehensive review by Naveed et al. (2018) discusses the therapeutic roles of CGA and its potential in treating metabolic disorders, highlighting the importance of natural compounds in drug discovery and therapeutic applications (Naveed et al., 2018).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-(5-Amino-2-methylphenyl)-3,3-dimethylurea” would likely depend on its biological activity and potential applications. Urea derivatives are a focus of ongoing research in medicinal chemistry, with potential applications in the development of new pharmaceuticals .
Wirkmechanismus
Mode of Action
1-(5-Amino-2-methylphenyl)-3,3-dimethylurea interacts with its target, the mitochondrial complex I, by inhibiting its electron transport activity . This inhibition disrupts the normal function of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Eigenschaften
IUPAC Name |
3-(5-amino-2-methylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJQQMQKYWCCNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

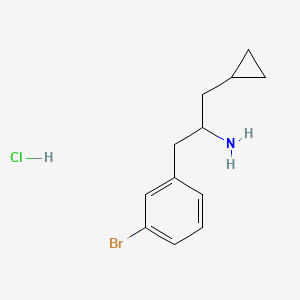
![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1380104.png)

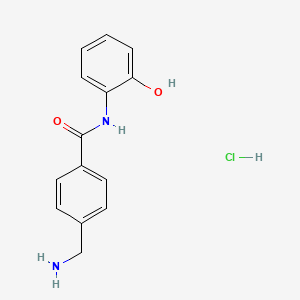
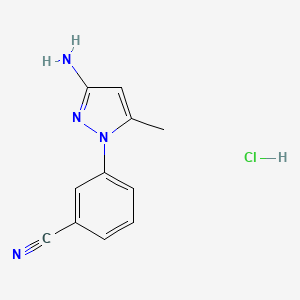
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
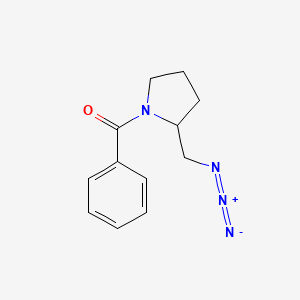
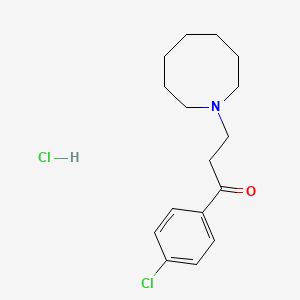

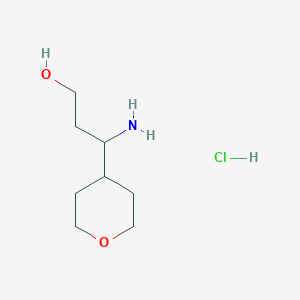

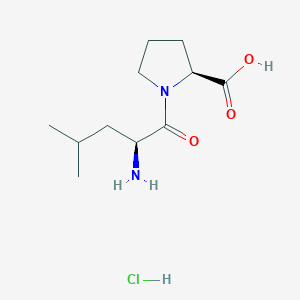
![3-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B1380124.png)
![5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B1380125.png)